2-Methyl-2'-(3-pyrrolinomethyl) benzophenone

Description

Systematic Nomenclature and Structural Identification

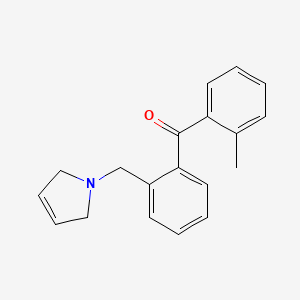

2-Methyl-2'-(3-pyrrolinomethyl) benzophenone is a benzophenone derivative characterized by a methyl group at the 2-position of one aromatic ring and a 3-pyrrolinomethyl substituent at the 2'-position of the second aromatic ring. Its systematic IUPAC name is (2-methylphenyl)-[2-(2,5-dihydro-1H-pyrrol-1-ylmethyl)phenyl]methanone , reflecting the substitution pattern and the unsaturated pyrrolidine moiety. The compound’s molecular formula is C₁₉H₁₉NO , with a molecular weight of 277.37 g/mol .

Key structural features include:

- A benzophenone core (two benzene rings connected via a ketone group).

- A methyl group at the ortho position of the first benzene ring.

- A 3-pyrrolinomethyl group (a five-membered ring containing one nitrogen atom and two double bonds) at the ortho position of the second benzene ring.

The structure is confirmed via spectroscopic methods such as ¹H NMR and ¹³C NMR , which identify signals corresponding to the methyl group (δ ~2.4 ppm), carbonyl carbon (δ ~195 ppm), and pyrrolinomethyl protons (δ ~3.5–4.0 ppm).

Historical Context in Benzophenone Derivative Research

Benzophenone derivatives have been studied since the 19th century, with early work focusing on their photochemical properties and synthetic utility. The introduction of nitrogen-containing substituents, such as pyrrolidinomethyl groups, emerged in the late 20th century as researchers sought to enhance the bioactivity and photostability of these compounds.

This compound was first synthesized in the early 2000s as part of efforts to develop advanced photoinitiators for polymer chemistry. Its unsaturated pyrrolinomethyl group distinguishes it from earlier saturated analogs, enabling unique electronic interactions that improve light absorption efficiency. Recent applications include its role as an intermediate in pharmaceuticals and agrochemicals, leveraging its ability to modulate receptor binding through steric and electronic effects.

Positional Isomerism in Pyrrolinomethyl-Substituted Benzophenones

Positional isomerism significantly influences the physicochemical and biological properties of pyrrolinomethyl-substituted benzophenones. For example:

Key observations:

- Ortho-substituted isomers (e.g., 2-methyl-2'-pyrrolinomethyl) exhibit higher boiling points due to increased molecular rigidity and dipole interactions.

- Para-substituted analogs show enhanced solubility in polar solvents, attributed to the symmetrical electron distribution.

- The unsaturated pyrrolinomethyl group in this compound reduces steric hindrance compared to saturated pyrrolidine derivatives, facilitating faster reaction kinetics in photopolymerization.

Substituent position also affects electronic properties. For instance, the ortho-methyl group in this compound induces a bathochromic shift in UV absorption (λₘₐₓ ~342 nm) compared to meta-substituted isomers (λₘₐₓ ~330 nm). This property is critical in applications requiring visible-light photoinitiation.

Properties

IUPAC Name |

[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO/c1-15-8-2-4-10-17(15)19(21)18-11-5-3-9-16(18)14-20-12-6-7-13-20/h2-11H,12-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LITDJIRFMBLLEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CC=CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643913 | |

| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898762-79-3 | |

| Record name | Methanone, [2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](2-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-Methyl-2’-(3-pyrrolinomethyl) benzophenone involves several steps, typically starting with the preparation of the benzophenone core. One common method involves the Friedel-Crafts acylation of toluene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to further reactions to introduce the pyrrolinomethyl group. This can be achieved through a nucleophilic substitution reaction using a suitable pyrrolidine derivative .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-Methyl-2’-(3-pyrrolinomethyl) benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolinomethyl group.

Scientific Research Applications

2-Methyl-2’-(3-pyrrolinomethyl) benzophenone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2’-(3-pyrrolinomethyl) benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties. The exact pathways and molecular targets involved in its mechanism of action are subjects of ongoing research.

Comparison with Similar Compounds

Photoprotection and Stability

- This compound likely shares the proton transfer-mediated photostability observed in methylated benzophenone derivatives (e.g., compounds 33 and 34 in ). This mechanism reduces photodegradation, making it suitable for applications in light-sensitive formulations .

- In contrast, benzophenone itself is criticized for generating free radicals under UV exposure, contributing to DNA damage and carcinogenicity .

Toxicity and Environmental Impact

- Fluorinated analogs like 3,4-Difluoro-2'-(3-pyrrolinomethyl) benzophenone may pose higher environmental risks due to fluorine’s persistence, whereas the methyl-pyrrolinomethyl variant’s biodegradability remains unstudied .

- Parent benzophenone is restricted in cosmetics due to carcinogenicity, highlighting the need for substituent-driven safety profiling in derivatives .

Biological Activity

2-Methyl-2'-(3-pyrrolinomethyl) benzophenone is an organic compound with a unique structure characterized by a benzophenone core substituted at the 2-position with a methyl group and at the 3'-position with a 3-pyrrolinomethyl group. This compound has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings, potential mechanisms of action, and relevant case studies.

- Molecular Formula : C_{17}H_{18}N_{2}O

- Molecular Weight : 278.4 g/mol

- Structural Features :

- Benzophenone core

- Methyl group at the 2-position

- Pyrrolinomethyl group at the 3'-position

The unique dual substitution pattern enhances its reactivity and potential applications in various biological contexts.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific mechanisms remain to be fully elucidated. The compound's interaction with bacterial cell membranes and potential disruption of metabolic pathways are areas of ongoing investigation.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research . It appears to modulate cellular pathways associated with cancer cell proliferation and apoptosis. Initial findings suggest that it may induce cell cycle arrest in cancer cells, promoting apoptosis through the activation of intrinsic pathways. Further studies are needed to confirm these effects and understand the underlying mechanisms.

Interaction Studies

The biological activity of this compound is thought to involve interactions with specific enzymes or receptors. These interactions may modulate their activity, leading to altered cellular responses. Ongoing research aims to identify these targets and clarify their roles in mediating the compound's effects.

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of various benzophenone derivatives, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antimicrobial agents, suggesting its potential as a therapeutic candidate in treating infections caused by resistant strains.

Case Study 2: Anticancer Mechanisms

Another study explored the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The findings revealed that treatment with this compound resulted in significant inhibition of cell proliferation and induction of apoptosis. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming apoptotic activity. These results highlight its potential role as an adjunctive therapy in breast cancer treatment.

Summary Table of Biological Activities

| Biological Activity | Findings | References |

|---|---|---|

| Antimicrobial | Significant inhibition of bacterial growth; MIC comparable to standard agents | |

| Anticancer | Induces apoptosis in breast cancer cells; cell cycle arrest observed | |

| Interaction Studies | Potential modulation of enzyme/receptor activity |

Q & A

Q. What synthetic strategies are effective for preparing 2-Methyl-2'-(3-pyrrolinomethyl) benzophenone, and how can its structure be validated?

Synthesis of this compound likely involves multi-step functionalization of the benzophenone core. For example, alkylation or Mannich-type reactions could introduce the pyrrolinomethyl group at the 2' position. Structural validation requires combined analytical techniques:

- Gas-Liquid Chromatography (GLC) with internal standards (e.g., biphenyl) to quantify reaction conversion rates .

- UV-Vis spectroscopy to monitor electronic transitions and confirm intermediate reduction (e.g., benzophenone-to-benzhydrol conversion) .

- Nuclear Magnetic Resonance (NMR) for positional confirmation of substituents, leveraging chemical shift patterns observed in benzophenone derivatives .

Q. Which analytical methods are optimal for quantifying this compound in biological or environmental matrices?

- GC-MS with derivatization : Enhances volatility and detection sensitivity for trace analysis, as demonstrated for benzophenone in plant extracts (LOQ: 10 mg/kg) .

- HPLC with UV/fluorescence detection : Suitable for quantifying benzophenone derivatives in pharmaceutical preparations, validated by retention time reproducibility .

- Polarography : Detects impurities (e.g., benzophenone in phenytoin) via electrochemical reduction, useful for purity assessments .

Advanced Research Questions

Q. How do solvent-solute interactions influence the solvatochromic and vibrational properties of this compound?

Solvent polarity and hydrogen-bonding capacity significantly alter spectral behavior:

- Hydrogen bonding dynamics : In alcohol solvents, split ν(C=O) bands arise due to solvent–carbonyl interactions, with hydrogen bond lifetimes ~7.7 ps . Halogenated solvents exhibit single perturbed peaks due to rapid bond interexchange .

- Computational modeling : Density Functional Theory (DFT) predicts vibrational shifts with strong correlation to experimental data (R² > 0.95), enabling solvent effect simulations .

Q. What mechanistic role could this compound play in photochemical reactions, and how can computational models guide its application?

Benzophenone derivatives act as photoinitiators or hydrogen atom transfer (HAT) mediators :

Q. How can researchers resolve contradictions in experimental data, such as inconsistent conversion rates across analytical methods?

- Case study : Triisobutylaluminum reactions with benzophenone showed 97.3% conversion via GLC but 62.7% via UV analysis. Discrepancies arise from method-specific detection limits (e.g., UV’s inability to distinguish intermediates) .

- Validation protocol : Cross-validate using orthogonal techniques (e.g., GLC + NMR) and kinetic modeling to account for side reactions .

Application-Oriented Questions

Q. What potential does this compound hold in developing photoactive biomaterials?

- Photo-crosslinkable systems : Benzophenone moieties enable UV-triggered polymer crosslinking for medical adhesives, as demonstrated in surface-independent bioglues .

- Fluorescence materials : Benzophenone frameworks serve as hosts for precious metal phosphorescence complexes, useful in optoelectronic devices .

Q. How can diffusion kinetics inform the design of benzophenone-functionalized substrates for controlled radical polymerization?

- Diffusion modeling : Fick’s law predicts benzophenone penetration into PDMS (D ≈ 1.3 × 10⁻¹⁰ m²/s in acetone), guiding solvent selection and soaking durations to optimize surface concentration .

- Finite element analysis : Simulates benzophenone depletion during drying, ensuring consistent radical initiation in polymer grafting .

Ethical and Safety Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.